molecular formula C11H10N2O2 B15331847 2-Amino-5-methylquinoline-3-carboxylic acid

2-Amino-5-methylquinoline-3-carboxylic acid

Cat. No.: B15331847
M. Wt: 202.21 g/mol
InChI Key: DTBHEKNGYFHWIT-UHFFFAOYSA-N
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Description

2-Amino-5-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H10N2O2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a common synthetic route involves the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as hydrochloric acid .

Industrial Production Methods

Industrial production methods often aim for efficiency and scalability. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

2-Amino-5-methylquinoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interact with DNA, leading to therapeutic effects. The pathways involved often include the inhibition of key enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methylquinoline-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-amino-5-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-6-3-2-4-9-7(6)5-8(11(14)15)10(12)13-9/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

DTBHEKNGYFHWIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=CC=C1)N)C(=O)O

Origin of Product

United States

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